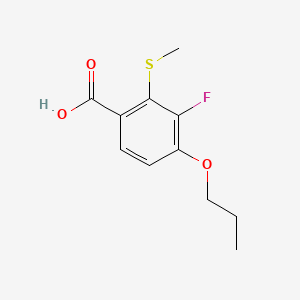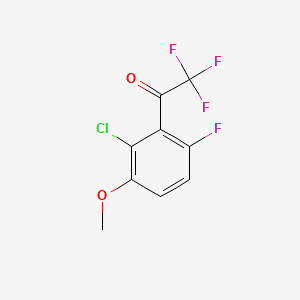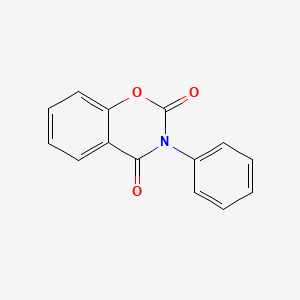
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring tert-butyl and trimethylpentan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of benzene derivatives, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s reactivity and biological activity. Pathways involving oxidative stress and redox reactions are also significant in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: Lacks the hydroxyl groups and trimethylpentan-2-yl group.
2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Shares structural similarities but has different functional groups.
Uniqueness
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its specific combination of tert-butyl, trimethylpentan-2-yl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
844-80-4 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-18(7,8)13-10-14(19)12(9-15(13)20)17(4,5)6/h9-10,19-20H,11H2,1-8H3 |
Clave InChI |
XICYYEQDNMVEPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
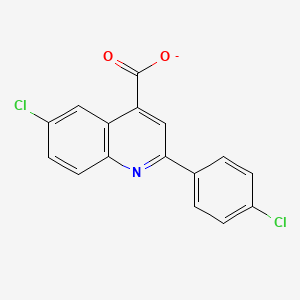
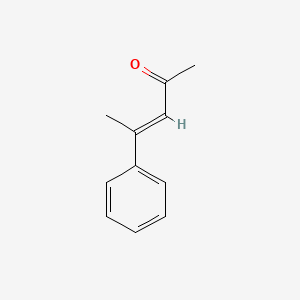
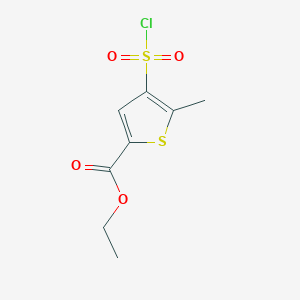
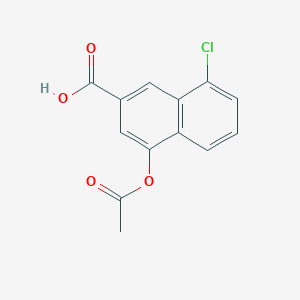
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)

